molecular formula C21H20O2P+ B1630933 (2-Carboxyethyl)triphenylphosphonium bromide CAS No. 51114-94-4

(2-Carboxyethyl)triphenylphosphonium bromide

Cat. No.: B1630933
CAS No.: 51114-94-4
M. Wt: 335.4 g/mol
InChI Key: FLYPZWDELZKIOY-UHFFFAOYSA-O
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Description

“(2-Carboxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C21H20BrO2P . It is a solid substance that appears as a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of “this compound” involves the use of a high-pressure stainless-steel autoclave charged with epoxide and an appropriate amount of biphenyl .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation [Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .


Chemical Reactions Analysis

“this compound” has been used in the synthesis of cyclic carbonate from epoxides and carbon dioxide . It has also been used in the preparation of mitochondriotropic liposomes .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at 20 degrees Celsius . It has a molecular weight of 415.27 .

Scientific Research Applications

  • Synthesis of Indoles and Other Compounds : (2-Aminobenzyl) triphenylphosphonium bromide has been used in synthesizing 2-substituted indoles, offering high yields in a one-pot reaction under microwave-assisted conditions (Kraus & Guo, 2008). Similarly, the synthesis of ylide(4-carboxybutyl)triphenylphosphonium bromide, which is utilized in the synthesis of stereo-selective drugs, has been reported (Li Fang-shi, 2008).

  • Catalytic Applications : (2-Carboxyphenyl)diphenylphosphonium bromide, which is similar in structure, has been found effective as a catalyst for the synthesis of pinacol acetals from various aldehydes at room temperature (Huang & Xu, 2017).

  • Photovoltaic Applications : In photovoltaic research, [(4-carboxyphenyl)methyl]triphenylphosphonium bromide has been used to functionalize TiO2 nanoparticles to improve miscibility between poly(3-hexylthiophene) and nanoparticles, indicating its role in enhancing photovoltaic efficiencies (Boon et al., 2012).

  • Antitumor Research : Although slightly different in structure, related compounds like (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide have been evaluated for antitumor properties, showing significant activity in lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).

  • Mitochondrial Targeting : Triphenylphosphonium bromide has been used to target poly(amidoamine) dendrimers to mitochondria, demonstrating its potential in drug delivery and treatment of diseases associated with mitochondrial dysfunction (Biswas et al., 2012).

Safety and Hazards

“(2-Carboxyethyl)triphenylphosphonium bromide” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

There is a growing interest in mitochondria-specific drug delivery, and “(2-Carboxyethyl)triphenylphosphonium bromide” has been a key player in this field . Future research may focus on optimizing the use of this compound for targeted drug delivery.

Properties

IUPAC Name

2-carboxyethyl(triphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19O2P/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYPZWDELZKIOY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51114-94-4
Record name 3-(Triphenylphosphoranyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Reflux a solution of triphenylphosphine (91.3 g, 348 mmol, 1.05 equivalents) and 3-bromopropionic acid (50.7 g, 331 mmol) in acetonitrile (250 ml) for three hours, allow to sit at room temperature overnight. Add ether (400 ml) and cool in the freezer for two hours. Filter solids, rinse with ether, and dry solids under high vacuum to obtain the title compound (94.1 g, 68%). NMR (400 MHz, CDCl3): δ 3.15 (m, 2H), 3.73 (m, 2H), 7.69-7.83 (m, 15H).
Quantity
91.3 g
Type
reactant
Reaction Step One
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50.7 g
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reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
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Name
title compound
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 90 g. of triphenylphosphine and 50 g. of 3-bromopropionic acid in 550 ml. of acetonitrile was refluxed for two days. The reaction mixture was then distilled under reduced pressure to remove acetonitrile, and the residue was stirred well together with diethyl ether, and then the upper ethereal layer remoVed by decantation. The operation was repeated twice to form the crystalline product, which was recrystallised from acetonitriles, yield of the title compound: 115 g, m.p. 195°-198° C. Infra-red (hereinafter abbreviated to IR) absorption spectrum (potassium bromide tablet) 2880, 1740, 1434, 1382, 1322, 1230, 1105, 745, 690, 520 and 505 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
2-carboxyethyl-triphenylphosphonium bromide

Synthesis routes and methods III

Procedure details

A mixture of 3-bromopropionic acid (50 g.), triphenylphosphine (85.8 g.) and acetonitrile (250 ml.) is heated under reflux for 23 hrs. and then 166 ml. of acetonitrile is removed by distillation. After cooling the remaining solution to room temperature, benzene (250 ml.) is added and the mixture is allowed to stand for 16 hrs. The solid which separates is removed by filtration to give 120.5 g. of the title compound, m.p. 197°-200°; infrared absorptions at 2900, 2610, 2540, 1745, 1620, 1585, 1485, 1435, 1385, 1325, 1230, 1110, 750, 725 and 690 cm-1 ; NMR peaks at 2.7-3.3 (broad), 3.5-4.2 (broad) and 7.6-7.9 (multiplet) δ.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
title compound

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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